1H-Tetrazole

Description

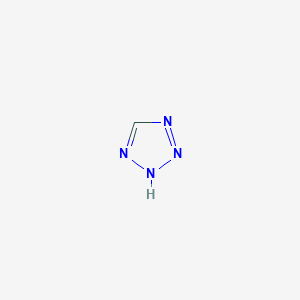

Structure

3D Structure

Properties

IUPAC Name |

2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUGUADJHNHALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2N4 | |

| Record name | 1H-TETRAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075280 | |

| Record name | 1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1H-tetrazole is an odorless white to light-yellow crystalline powder. Mp:1 55-157 °C. When heated to decomposition it emits toxic oxides of nitrogen fumes. Can explode if exposed to shock or heat from friction or fire. The primary hazard is from blast effect where the entire load can explode instantaneously and not from flying projectiles and fragments. | |

| Record name | 1H-TETRAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

288-94-8, 100043-29-6 | |

| Record name | 1H-TETRAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1H-Tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100043296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Tetrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D34J7PAT68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Heterocyclic Mainstay: An In-depth Technical Guide to the Discovery of 1H-Tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the tetrazole ring system, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, marked a significant milestone in organic chemistry. This technical guide provides a comprehensive historical account of the discovery of 1H-Tetrazole and its derivatives, focusing on the seminal works of J. A. Bladin and the subsequent synthesis of the parent compound by O. Dimroth and G. Fester. This document details the original experimental protocols, presents the limited available quantitative data from these pioneering studies, and visualizes the historical synthetic workflows. This in-depth exploration of the foundational chemistry of tetrazoles offers valuable insights for researchers in medicinal chemistry, materials science, and organic synthesis.

Introduction

The tetrazole moiety is a cornerstone in modern medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid group in drug design.[1] Its unique electronic properties and metabolic stability have led to its incorporation into a wide array of pharmaceuticals.[2] Furthermore, the high nitrogen content of the tetrazole ring makes its derivatives valuable in materials science as high-energy materials. To fully appreciate the contemporary applications of tetrazoles, it is essential to understand the historical context of their discovery and the foundational synthetic methods that paved the way for subsequent innovations.

This whitepaper delves into the primary literature to provide a detailed account of the initial synthesis of a tetrazole derivative by Swedish chemist J. A. Bladin in 1885 and the first synthesis of the parent this compound by O. Dimroth and G. Fester in 1910.

The Dawn of Tetrazole Chemistry: J. A. Bladin's Discovery (1885)

The first recorded synthesis of a tetrazole derivative was accomplished by J. A. Bladin at the University of Upsala.[3] His work stemmed from an investigation into the reactions of dicyanophenylhydrazine, the condensation product of cyanogen (B1215507) and phenylhydrazine.[4]

Experimental Protocol: Synthesis of 2-Phenyl-5-cyanotetrazole

Bladin's pioneering experiment involved the reaction of dicyanophenylhydrazine with nitrous acid.[3] While the original publication in Berichte der deutschen chemischen Gesellschaft provides a descriptive account, the exact molar quantities and yields were not reported in the manner of modern chemical literature. The protocol has been reconstructed based on the available information.

Reactants:

-

Dicyanophenylhydrazine

-

Sodium nitrite (B80452)

-

Dilute sulfuric acid (as a source of nitrous acid)

-

Ethanol (as a solvent)

Procedure:

-

A solution of dicyanophenylhydrazine was prepared in ethanol.

-

The solution was cooled in an ice bath.

-

A solution of sodium nitrite was added, followed by the slow addition of dilute sulfuric acid to generate nitrous acid in situ.

-

The reaction mixture was observed to evolve gas, and a crystalline product precipitated upon standing.

-

The solid product was isolated by filtration and recrystallized from hot ethanol.

Bladin identified the resulting compound as C₈H₅N₅ and, in a subsequent publication, proposed the name "tetrazole" for the novel heterocyclic ring structure.[4] It was later determined that the product of this reaction was 2-phenyl-5-cyanotetrazole.[5]

Quantitative Data

Quantitative data from Bladin's original 1885 publication is scarce. The focus of the work was on the discovery and characterization of this new class of compounds rather than the optimization of the synthetic procedure.

| Compound | Molecular Formula | Melting Point (°C) | Notes |

| 2-Phenyl-5-cyanotetrazole | C₈H₅N₅ | Not explicitly stated in the initial report. | Described as crystalline needles from ethanol. The structure was later confirmed by other researchers. |

Experimental Workflow

The First Synthesis of this compound: Dimroth and Fester (1910)

A quarter of a century after Bladin's initial discovery, the parent compound of the tetrazole family, this compound, was synthesized for the first time by O. Dimroth and G. Fester.[4] Their method involved the direct combination of two highly reactive and hazardous substances: hydrogen cyanide and hydrazoic acid.[6]

Experimental Protocol: Synthesis of this compound

This synthesis was a significant breakthrough, providing access to the fundamental tetrazole ring system. The reaction was conducted under pressure due to the volatility of the reactants.

Reactants:

-

Anhydrous hydrogen cyanide (HCN)

-

Anhydrous hydrazoic acid (HN₃)

Procedure:

-

Anhydrous hydrogen cyanide and anhydrous hydrazoic acid were sealed in a pressure vessel.

-

The vessel was heated, causing the reactants to combine under pressure.

-

After the reaction, the vessel was carefully cooled and vented.

-

The product, this compound, was isolated as a crystalline solid.

This method, while historically important, is rarely used today due to the extreme toxicity and explosive nature of the starting materials.

Quantitative Data

The 1910 publication by Dimroth and Fester provided more quantitative details compared to Bladin's earlier work.

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | pKa | Notes |

| This compound | CH₂N₄ | 157-158 | 220 ± 23 | 4.90 | Described as a whitish crystalline powder.[6] The pKa is a modern value. |

Experimental Workflow

Early Physicochemical Properties and Characterization

The initial characterization of these early tetrazoles was limited by the analytical techniques available at the time. Much of the early work focused on elemental analysis to determine the molecular formula and observation of physical properties such as melting point and crystalline form. The acidic nature of this compound was also recognized in these early studies.[4]

Conclusion

The pioneering work of J. A. Bladin and later O. Dimroth and G. Fester laid the fundamental groundwork for the vast field of tetrazole chemistry. Bladin's serendipitous discovery of the first tetrazole derivative opened the door to a new class of heterocycles, and the subsequent synthesis of the parent this compound by Dimroth and Fester provided the essential building block for countless derivatives. While the original synthetic methods were fraught with hazards, they were instrumental in establishing the stability and chemical nature of the tetrazole ring. Modern synthetic chemists owe a debt to these early explorers who, with rudimentary tools, unveiled a chemical scaffold that continues to be of immense importance in drug discovery and materials science. This historical perspective provides a solid foundation for researchers seeking to innovate and expand the applications of this remarkable heterocycle.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]

- 4. Berichte der Deutschen Chemischen Gesellschaft archives [onlinebooks.library.upenn.edu]

- 5. Berichte der Deutschen Chemischen Gesellschaft (in SafetyLit) [safetylit.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

A Deep Dive into the Tautomeric Landscape of 1H-Tetrazole: A Theoretical Perspective

For Researchers, Scientists, and Drug Development Professionals

The tetrazole moiety is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a bioisostere for carboxylic acids. Central to understanding its reactivity and interactions is the phenomenon of tautomerism, specifically the equilibrium between the 1H- and 2H-forms. This technical guide provides an in-depth exploration of the theoretical studies that have elucidated the structural, energetic, and spectroscopic characteristics of these tautomers, offering a valuable resource for researchers engaged in the design and development of tetrazole-containing compounds.

Core Concepts: The Tautomeric Equilibrium

1H-Tetrazole and 2H-tetrazole are prototropic tautomers, meaning they interconvert through the migration of a proton between nitrogen atoms in the tetrazole ring. This equilibrium is not static; it is delicately balanced and significantly influenced by the surrounding environment, including the physical state (gas, liquid, or solid) and the polarity of the solvent.[1][2]

Theoretical and computational chemistry have proven to be indispensable tools for dissecting the subtleties of this tautomeric relationship. High-level ab initio and density functional theory (DFT) calculations have consistently shown that the relative stability of the two tautomers is inverted when moving from the gas phase to a condensed phase.

In the gas phase, the 2H-tautomer is the thermodynamically more stable form.[2][3] However, in the solid state and in polar solvents, the equilibrium shifts to favor the more polar 1H-tautomer.[2][3] This reversal is a critical consideration in drug design, as the dominant tautomer in a biological environment will dictate the molecule's interaction with its target.

Quantitative Data Summary

The following tables summarize key quantitative data from various theoretical studies, providing a comparative overview of the energetic, structural, and spectroscopic properties of the 1H- and 2H-tetrazole tautomers.

Table 1: Relative Energies of 1H- and 2H-Tetrazole Tautomers

| Computational Method | Basis Set | ΔE (E1H - E2H) (kcal/mol) | Environment | Reference |

| B3LYP | 6-31G* | 2.38 | Gas Phase | [4] |

| B3LYP | 6-311++G(d,p) | 2.07 | Gas Phase | [5] |

| MP2 | 6-311++G(d,p) | 2.0 | Gas Phase | [6] |

| QCISD | 6-311++G(d,p) | 2.0 | Gas Phase | [6] |

| CBS-4M | - | 2.1 | Gas Phase | [5] |

| CBS-QB3 | - | 2.1 | Gas Phase | [5] |

| W1 | - | 2.07 | Gas Phase | [3] |

| B3LYP/PCM | 6-311++G(d,p) | -2.87 (ε=25) | Solution | [7] |

Note: A positive ΔE indicates that the 1H-tautomer is less stable than the 2H-tautomer.

Table 2: Calculated Bond Lengths (Å) of 1H- and 2H-Tetrazole

| Bond | This compound (B3LYP/6-31G) | 2H-Tetrazole (B3LYP/6-31G) |

| N1-N2 | 1.355 | 1.309 |

| N2-N3 | 1.303 | 1.350 |

| N3-N4 | 1.355 | 1.309 |

| N4-C5 | 1.320 | 1.325 |

| C5-N1 | 1.320 | 1.325 |

Data extracted from a study by Ribeiro da Silva et al.[8]

Table 3: Selected Calculated Vibrational Frequencies (cm-1) of 1H- and 2H-Tetrazole

| Vibrational Mode | This compound (B3LYP/6-31G) | 2H-Tetrazole (B3LYP/6-31G) |

| N-H stretch | 3509 | 3512 |

| Ring stretch | 1515 | 1492 |

| Ring stretch | 1445 | 1421 |

| N-H in-plane bend | 1277 | 1290 |

| Ring breathing | 1021 | 1009 |

Data extracted from a study by Ribeiro da Silva et al.[1]

Table 4: Calculated 13C and 1H NMR Chemical Shifts (ppm) of 1H- and 2H-Tetrazole

| Nucleus | Tautomer | Calculated Chemical Shift (GIAO/B3LYP/6-311++G(d,p)) |

| 13C (C5) | This compound | 144.3 |

| 2H-Tetrazole | 153.1 | |

| 1H (C5-H) | This compound | 8.85 |

| 2H-Tetrazole | 9.57 | |

| 1H (N-H) | This compound | 15.5 (approx.) |

| 2H-Tetrazole | 8.5 (approx.) |

Note: NMR chemical shifts are highly dependent on the computational method and reference standard. The values presented are illustrative and sourced from typical DFT-GIAO calculations.

Detailed Computational Protocols

The theoretical investigation of tetrazole tautomerism typically employs a multi-step computational workflow. The following outlines a standard protocol based on widely accepted methodologies.

Software

The majority of these calculations are performed using the Gaussian suite of programs (e.g., Gaussian 16).[9]

Geometry Optimization

-

Method: Density Functional Theory (DFT) is a popular and robust choice. The B3LYP hybrid functional is widely used and has been shown to provide results comparable to more computationally expensive MP2 theory for molecular geometries.[5]

-

Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure, particularly the lone pairs on the nitrogen atoms.[6]

-

Procedure: The initial structures of 1H- and 2H-tetrazole are built and their geometries are optimized to find the minimum energy conformations.

Vibrational Frequency Calculations

-

Purpose: These calculations are performed at the same level of theory as the geometry optimization. They serve two primary purposes:

-

To confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPVE) correction, which is crucial for accurate relative energy calculations.

-

-

Output: The output provides the harmonic vibrational frequencies, which can be compared with experimental IR and Raman spectra.

High-Accuracy Single-Point Energy Calculations

-

Rationale: To obtain more accurate relative energies between the tautomers, single-point energy calculations are often performed on the optimized geometries using higher-level, more computationally intensive methods.

-

Methods:

-

Coupled-Cluster Theory: CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) is considered the "gold standard" for its high accuracy.

-

Composite Methods: Methods like the Complete Basis Set (CBS) models (e.g., CBS-QB3) and Weizmann-1 (W1) theory provide highly accurate energies by extrapolating to the complete basis set limit.[3][5]

-

Modeling Solvent Effects

-

Importance: As the tautomeric equilibrium is highly sensitive to the environment, modeling the effect of a solvent is crucial.

-

Method: The Polarizable Continuum Model (PCM) is a widely used implicit solvation model.[2][7] In this approach, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. This allows for the calculation of properties in a simulated solution environment.

Calculation of Spectroscopic Properties

-

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[10] These calculations are typically performed at the DFT level (e.g., B3LYP/6-311++G(d,p)).

-

Vibrational Spectra: The frequencies and intensities from the frequency calculation can be used to simulate the IR spectrum of each tautomer.

Conclusion

The theoretical study of 1H- and 2H-tetrazole tautomers provides a clear and detailed picture of their relative stabilities and properties. Computational chemistry has been instrumental in quantifying the energetic differences between the tautomers and in explaining the profound influence of the environment on their equilibrium. For scientists in drug discovery and materials science, a thorough understanding of these theoretical underpinnings is essential for the rational design of novel tetrazole derivatives with desired properties and functions. The data and protocols presented in this guide offer a solid foundation for further computational and experimental investigations into this important class of heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Low temperature matrix-isolation and solid state vibrational spectra of tetrazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Tetrazole acetic acid: tautomers, conformers, and isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Complete basis set calculations on the tautomerism and protonation of triazoles and tetrazole - Universidad Andrés Bello [researchers.unab.cl]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. weichman.princeton.edu [weichman.princeton.edu]

- 10. pnrjournal.com [pnrjournal.com]

An In-depth Technical Guide to the Structure and Bonding of 1H-Tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular structure, bonding characteristics, and key experimental methodologies related to 1H-tetrazole. The document is intended to serve as a detailed resource for professionals in chemistry, pharmacology, and materials science.

Introduction to this compound

This compound is a synthetic, five-membered heterocyclic organic compound with the molecular formula CH₂N₄.[1] It consists of a planar ring of four nitrogen atoms and one carbon atom. The tetrazole ring system is of significant interest in medicinal chemistry, where it is frequently employed as a metabolically stable bioisostere for the carboxylic acid group.[2][3] This substitution can lead to improved pharmacokinetic properties in drug candidates.[2]

The parent tetrazole exists as two aromatic tautomers, this compound and 2H-tetrazole, which differ in the position of the double bonds and the N-H proton.[4][5] A third isomer, the non-aromatic 5H-tetrazole, is energetically unfavorable and has not been experimentally observed.[6] The 1H- and 2H-isomers are in equilibrium, with the 1H-tautomer being the predominant form in the solid phase, while the 2H-tautomer is more stable in the gas phase.[4] The aromaticity of the 1H- and 2H-tetrazole rings is due to the presence of a 6 π-electron system.[4]

Molecular Structure and Geometry

The planar structure of the this compound ring has been extensively studied using both experimental techniques, primarily single-crystal X-ray diffraction, and theoretical computational methods.

The geometric parameters of the this compound molecule, including bond lengths and angles, are summarized below. Table 1 presents data derived from X-ray crystallography, providing an accurate depiction of the molecule in the solid state. Table 2 contains theoretical data from computational studies, which offers insight into the gas-phase structure.

Table 1: Experimental Bond Lengths and Angles for this compound (from X-ray Crystallography)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths | N1–N2 | 1.343 Å |

| N2–N3 | 1.299 Å | |

| N3–N4 | 1.349 Å | |

| N4–C5 | 1.319 Å | |

| C5–N1 | 1.321 Å | |

| N1–H1 | 0.860 Å | |

| C5–H5 | 0.930 Å | |

| Bond Angles | N1–N2–N3 | 110.1° |

| N2–N3–N4 | 104.9° | |

| N3–N4–C5 | 108.7° | |

| N4–C5–N1 | 109.2° | |

| C5–N1–N2 | 107.1° |

Data derived from high-pressure X-ray diffraction studies.[7]

Table 2: Theoretical Bond Lengths and Angles for this compound (Computational Data)

| Parameter | Bond/Angle | Value (B3LYP/6-31+G(d)) |

|---|---|---|

| Bond Lengths | N1–N2 | 1.35 Å |

| N2–N3 | 1.30 Å | |

| N3–N4 | 1.36 Å | |

| N4–C5 | 1.32 Å | |

| C5–N1 | 1.33 Å | |

| N1–H1 | 1.01 Å | |

| Bond Angles | N1–N2–N3 | 109.6° |

| N2–N3–N4 | 105.7° | |

| N3–N4–C5 | 108.1° | |

| N4–C5–N1 | 109.5° | |

| C5–N1–N2 | 107.1° |

Data from computational studies on parent tetrazole isomers.[8]

Bonding and Electronic Characteristics

This compound and 2H-tetrazole exist in a tautomeric equilibrium. The 1H-isomer is generally more stable in the solid state, while the 2H-isomer dominates in the gas phase.[4] This tautomerism is a critical consideration in its synthesis and reactivity. Both tautomers are considered aromatic, possessing 6 π-electrons that are delocalized across the five-membered ring, which contributes to their stability.[4] The delocalization energy in tetrazole is approximately 209 kJ/mol.[4]

In the solid state, this compound molecules form extensive networks of hydrogen bonds. The primary interactions are strong N–H···N hydrogen bonds. Additionally, weaker, bifurcated C–H···N interactions contribute to the stability of the crystal lattice.[7] These hydrogen bonds create a two-dimensional sheet-like structure.[7]

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and structural elucidation of this compound and its derivatives.

Table 3: NMR Spectroscopic Data for 5-Substituted 1H-Tetrazoles (in DMSO-d₆)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 5-Phenyl-1H-tetrazole | 17.45 (1H, br, N-H), 7.99 (2H, d), 7.54 (3H, t) | 155.93, 131.84, 129.78, 127.33, 124.63 |

| 5-(p-Tolyl)-1H-tetrazole | 16.67 (1H, br, N-H), 7.85 (2H, d), 7.34 (2H, d), 2.32 (3H, s) | 155.58, 141.75, 130.47, 127.42, 21.55 |

| 5-(4-Chlorophenyl)-1H-tetrazole | 16.81 (1H, br, N-H), 8.00 (2H, d), 7.61 (2H, d) | 154.96, 135.82, 129.43, 128.61 |

Data are representative for 5-substituted derivatives and were compiled from the literature.[9] The N-H proton signal is notably broad and downfield shifted due to hydrogen bonding and proton exchange.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

The most common method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097).[2][10] This protocol describes a general, catalyzed synthesis.

-

Materials:

-

Substituted nitrile (1.0 mmol)

-

Sodium azide (NaN₃) (1.0 - 2.0 mmol)[11]

-

Catalyst (e.g., CuSO₄·5H₂O, 2 mol%)[2]

-

Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO, 2 mL)[2]

-

Hydrochloric acid (4 M)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

To a solution of the nitrile (1.0 mmol) in DMSO (2 mL), add sodium azide (1.0 mmol) and the catalyst (e.g., CuSO₄·5H₂O, 2 mol%).[2]

-

Stir the reaction mixture at room temperature, then increase the temperature to 120-140°C for 1-7 hours.[2][11]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture by adding 10 mL of 4 M HCl to protonate the tetrazolate anion, causing the product to precipitate.[12]

-

Extract the product into an organic solvent by adding 10 mL of EtOAc.

-

Separate the organic layer, wash it twice with 10 mL of distilled water, and dry it over anhydrous Na₂SO₄.[2]

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.

-

This protocol outlines the general workflow for determining the molecular structure of a small molecule like this compound.[13][14][15]

-

1. Crystallization:

-

2. Data Collection:

-

3. Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group symmetry.

-

Solve the "phase problem" to generate an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

Refine the atomic positions, and thermal parameters against the experimental data to achieve the best fit between the calculated and observed diffraction patterns.[14]

-

This protocol describes the standard procedure for acquiring ¹H and ¹³C NMR spectra for a heterocyclic compound.[17]

-

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified tetrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

-

2. Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Acquire a one-dimensional ¹³C spectrum, often using proton decoupling.

-

If necessary, perform two-dimensional experiments (e.g., COSY, HSQC, HMBC) to aid in complex structure assignments.[17]

-

-

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

This protocol outlines a typical workflow for theoretical calculations on this compound using Density Functional Theory (DFT).

-

1. Structure Building:

-

Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView).

-

-

2. Calculation Setup:

-

Select a computational method, such as DFT with the B3LYP functional.

-

Choose a suitable basis set, for example, 6-31G(d,p) or 6-31+G(d), which are commonly used for organic molecules.[8][18]

-

Specify the type of calculation, such as geometry optimization followed by frequency analysis to confirm a minimum energy structure.

-

-

3. Execution and Analysis:

-

Submit the calculation to a high-performance computing cluster.

-

Upon completion, analyze the output file to extract optimized geometric parameters (bond lengths, angles), energies, and vibrational frequencies.[8]

-

Conclusion

This compound possesses a unique combination of structural and electronic features, including aromaticity, tautomerism, and extensive hydrogen bonding capabilities. These characteristics are fundamental to its role as a carboxylic acid bioisostere and its broad applications in medicinal chemistry and materials science. A thorough understanding of its structure, bonding, and reactivity, facilitated by the experimental and computational methods detailed in this guide, is crucial for the rational design of novel tetrazole-containing compounds.

References

- 1. This compound [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Tetrazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. iosrjournals.org [iosrjournals.org]

- 9. rsc.org [rsc.org]

- 10. This compound synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. m.youtube.com [m.youtube.com]

- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 18. gaussian.com [gaussian.com]

An In-Depth Technical Guide to the pKa and Acidity of 1H-Tetrazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1H-Tetrazole is a pivotal heterocyclic scaffold in medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid moiety. Its acidic nature, characterized by a pKa value comparable to that of carboxylic acids, is fundamental to its biological activity and pharmacokinetic profile. This guide provides a comprehensive technical overview of the acidity of this compound, including its underlying chemical principles, experimental determination of its pKa, and the influence of substituents on its acidic properties. Detailed experimental protocols and illustrative diagrams are provided to facilitate a deeper understanding and practical application of this knowledge in a research and development setting.

Introduction: The Significance of this compound Acidity

This compound is a five-membered aromatic ring containing four nitrogen atoms and one carbon atom. The presence of the N-H proton confers acidic properties upon the molecule, a critical feature that governs its interactions with biological targets and its physicochemical properties, such as solubility and membrane permeability. In drug design, the tetrazole ring is often used to replace a carboxylic acid group to enhance metabolic stability and improve oral bioavailability.[1] The similarity in the acidity of these two functional groups is a key factor in this bioisosteric relationship.[2]

The Chemical Basis of this compound's Acidity

The acidity of this compound is attributed to the remarkable stability of its conjugate base, the tetrazolate anion. Upon deprotonation of the N-H proton, the resulting negative charge is extensively delocalized across the four nitrogen atoms of the aromatic ring through resonance. This charge delocalization effectively disperses the negative charge, stabilizing the anion and thus facilitating the release of the proton.

The pKa of unsubstituted this compound is approximately 4.9, which is comparable to that of acetic acid (pKa ≈ 4.76). This similarity in acidity allows the tetrazole group to mimic the ionization state and hydrogen bonding capabilities of a carboxylic acid at physiological pH.

Tautomerism of this compound

This compound exists in a tautomeric equilibrium with 2H-tetrazole. In the solid phase and in solution, the 1H-tautomer is generally the predominant form. The position of this equilibrium can influence the molecule's properties, including its acidity. The deprotonation of either tautomer leads to the same resonance-stabilized tetrazolate anion.

Caption: Tautomeric equilibrium of this compound.

Resonance Stabilization of the Tetrazolate Anion

The stability of the tetrazolate anion is the primary driver of this compound's acidity. The negative charge is distributed over all four nitrogen atoms, as depicted in the resonance structures below.

Caption: Resonance stabilization of the tetrazolate anion.

Quantitative Data on this compound Acidity

The acidity of this compound and its derivatives is quantified by their pKa values. The table below summarizes the pKa values for this compound and a selection of 5-substituted derivatives, along with their corresponding carboxylic acid bioisosteres for comparison.

| Substituent (R) | 5-Substituted this compound pKa | Corresponding Carboxylic Acid (R-COOH) pKa |

| H | 4.89 | 3.75 (Formic Acid) |

| CH₃ | 5.46 | 4.76 (Acetic Acid) |

| C₂H₅ | 5.59 | 4.88 (Propanoic Acid) |

| C₆H₅ | 4.43 | 4.20 (Benzoic Acid) |

| p-NO₂-C₆H₄ | 3.47 | 3.44 (p-Nitrobenzoic Acid) |

| p-CH₃O-C₆H₄ | 4.62 | 4.47 (p-Anisic Acid) |

| Cl | 3.69 | - |

| CF₃ | 3.35 | 0.23 (Trifluoroacetic Acid) |

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for characterizing the acidic properties of this compound and its derivatives. Several robust experimental methods are available, with potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis being the most common.

Potentiometric Titration

This classical method involves the titration of a solution of the tetrazole with a standardized solution of a strong base, while monitoring the pH of the solution.

Methodology:

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of this compound in deionized water.

-

Prepare a standardized 0.1 M solution of sodium hydroxide (B78521) (NaOH).

-

Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

-

-

Pipette a known volume (e.g., 25.0 mL) of the this compound solution into a beaker.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH has risen significantly beyond the expected equivalence point (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

-

Caption: Potentiometric titration workflow.

UV-Vis Spectrophotometry

This method is based on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range of this compound (e.g., from pH 3 to 7).

-

-

Spectral Measurement:

-

Add a small, constant amount of the this compound stock solution to each buffer solution to achieve the same final concentration.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the wavelengths at which the absorbance difference between the fully protonated and fully deprotonated forms is maximal.

-

Plot the absorbance at these wavelengths as a function of pH.

-

The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

-

Capillary Electrophoresis

Capillary electrophoresis (CE) separates molecules based on their electrophoretic mobility, which is dependent on their charge-to-size ratio.

-

Instrumentation and Reagents:

-

A capillary electrophoresis system equipped with a UV detector.

-

A fused-silica capillary.

-

A series of background electrolytes (buffers) with a range of pH values.

-

-

Procedure:

-

Rinse the capillary with the background electrolyte of a specific pH.

-

Inject a small plug of the this compound solution into the capillary.

-

Apply a high voltage across the capillary.

-

Detect the migration time of the this compound.

-

Repeat the process for each background electrolyte with a different pH.

-

-

Data Analysis:

-

Calculate the effective electrophoretic mobility of this compound at each pH.

-

Plot the effective mobility versus pH.

-

The resulting sigmoidal curve can be fitted to an appropriate equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

-

Factors Influencing the Acidity of 5-Substituted 1H-Tetrazoles

The acidity of this compound can be significantly modulated by the nature of the substituent at the 5-position of the ring. The electronic properties of the substituent play a crucial role in stabilizing or destabilizing the tetrazolate anion.

-

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or trifluoromethyl (-CF₃), increase the acidity (lower the pKa) of the tetrazole. These groups pull electron density away from the ring, further delocalizing the negative charge of the conjugate base and increasing its stability.

-

Electron-donating groups (EDGs) , such as alkyl groups (-CH₃, -C₂H₅), decrease the acidity (raise the pKa) of the tetrazole. These groups push electron density into the ring, which destabilizes the negatively charged conjugate base.

The effect of substituents on the acidity of 5-substituted tetrazoles often follows the Hammett equation, which provides a linear free-energy relationship between the reaction rate or equilibrium constant of a reaction series and the electronic properties of the substituents.[1]

Caption: Electronic effects of substituents on tetrazole acidity.

Synthesis of 5-Substituted 1H-Tetrazoles

A common and versatile method for the synthesis of 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide (B81097), typically sodium azide (NaN₃).[10][11][12] This reaction is often catalyzed by a Lewis acid or a Brønsted acid.[13]

Caption: Synthetic workflow for 5-substituted 1H-tetrazoles.

Conclusion

The acidity of this compound is a cornerstone of its utility in medicinal chemistry and drug development. A thorough understanding of its pKa, the factors that influence it, and the methods for its determination is essential for the rational design of novel therapeutic agents. The information and protocols presented in this guide are intended to provide researchers and scientists with the foundational knowledge and practical tools to effectively work with this important class of heterocyclic compounds. The ability to fine-tune the acidity of the tetrazole moiety through substitution offers a powerful strategy for optimizing the ADME properties of drug candidates.

References

- 1. lookchem.com [lookchem.com]

- 2. Synthesis and Acidity of 5-(m-Terphenyl-2'-yl)-1 H-tetrazoles: Evidence for an Enhanced Polar-π Effect Compared to Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. analiza.com [analiza.com]

- 8. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound synthesis [organic-chemistry.org]

- 11. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. pubs.acs.org [pubs.acs.org]

Solubility Profile of 1H-Tetrazole in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Tetrazole is a five-membered aromatic ring aza-heterocycle with four nitrogen atoms. Its structure is a key feature in many pharmacologically active compounds, where it often serves as a bioisostere for a carboxylic acid group. A thorough understanding of its solubility in various organic solvents is crucial for its application in synthesis, formulation, and various analytical procedures. This technical guide provides a consolidated overview of the solubility of this compound in common organic solvents, outlines standard experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound varies significantly depending on the polarity of the solvent. While it exhibits high solubility in polar solvents, precise quantitative data in a broad range of organic solvents is not extensively documented in readily available literature. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Chemical Class | Solubility | Temperature (°C) | Molarity (approx.) |

| Water | Polar Protic | 23 g/100 mL[1][2][3] | 20 | ~3.28 M |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 37.5 mg/mL (3.75 g/100 mL)[4] | Not Specified | ~0.54 M |

| Acetonitrile | Polar Aprotic | Soluble, solutions of ~0.45M are commercially available; dilute solutions of 2-3% by mass are common.[2] | Not Specified | ~0.45 M |

| Methanol | Polar Protic | Soluble[5][6][7] | Not Specified | Data not available |

| Ethanol | Polar Protic | Soluble | Not Specified | Data not available |

| Acetone | Polar Aprotic | Soluble | Not Specified | Data not available |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble, a 35% solution is commercially available.[8][9] | Not Specified | Data not available |

| Alcohols | Polar Protic | Generally Soluble[10] | Not Specified | Data not available |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for chemical and pharmaceutical development. The following are detailed methodologies for two common experimental techniques used to determine the solubility of a solid compound like this compound in an organic solvent.

Isothermal Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Apparatus:

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a precisely measured volume of the organic solvent of interest. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot using a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Dilute the filtered saturated solution gravimetrically or volumetrically with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a calibrated analytical instrument to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. The solubility is typically expressed in g/100 mL, mg/mL, or mol/L.

Laser Monitoring Technique (Synthetic Method)

This is a more automated and high-throughput method for determining solubility.

Principle: A known volume of the solvent is maintained at a constant temperature while the solute is incrementally added. A laser beam is passed through the solution, and the point at which the solid no longer dissolves (indicated by a change in light scattering or transmission) is detected.

Apparatus:

-

Automated solubility determination system with a temperature-controlled vessel

-

Laser source and detector

-

Stirring mechanism (e.g., magnetic stirrer)

-

Automated solute dispensing system

-

Analytical balance

Procedure:

-

Initialization: A precise volume of the solvent is placed in the temperature-controlled vessel and allowed to reach the target temperature.

-

Titration with Solute: The automated system begins to add small, known increments of this compound to the stirred solvent.

-

Laser Detection: A laser beam continuously monitors the solution. As long as the added solute dissolves, the solution remains clear, and the laser transmission is high.

-

Saturation Point Determination: When the saturation point is reached, undissolved particles will persist in the solution, causing the laser light to scatter and the transmission to decrease. The system detects this change and records the total amount of solute added.

-

Calculation: The solubility is calculated based on the total mass of this compound added to the known volume of the solvent at the point of saturation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: General workflow for solubility determination of this compound.

References

- 1. This compound | CH2N4 | CID 67519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. echemi.com [echemi.com]

- 4. Tetrazole | Antibacterial | TargetMol [targetmol.com]

- 5. Tetrazole CAS#: 288-94-8 [m.chemicalbook.com]

- 6. Tetrazole | 288-94-8 [chemicalbook.com]

- 7. 288-94-8 CAS MSDS (Tetrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. cphi-online.com [cphi-online.com]

- 9. This compound - 35% in DMF | CymitQuimica [cymitquimica.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

Electronic Properties of the 1H-Tetrazole Nucleus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-tetrazole nucleus is a privileged scaffold in medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid functional group. Its unique electronic properties contribute to its biological activity and favorable pharmacokinetic profile. This guide provides a comprehensive overview of the electronic characteristics of the this compound core, including its aromaticity, electron density distribution, acidity, and the influence of substituents, supported by quantitative data, detailed experimental protocols, and explanatory visualizations.

Aromaticity and Electron Distribution

The this compound ring is an aromatic system containing six π-electrons, fulfilling Hückel's rule (4n+2 π electrons). This aromatic character is a key determinant of its planarity, stability, and electronic properties. The delocalization of π-electrons over the five-membered ring, which is composed of one carbon and four nitrogen atoms, results in a distinct electron density distribution.

Computational studies, particularly Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, provide valuable insights into the electronic structure of the this compound nucleus. NBO analysis, for instance, localizes the electron density into bonds and lone pairs, offering a quantitative picture of the charge distribution.

Tautomerism

Tetrazoles exist in two principal tautomeric forms: 1H- and 2H-tetrazole. The position of the proton on the nitrogen atoms significantly influences the electronic properties and stability of the ring. In the solid phase and in polar solvents, the 1H-tautomer is generally predominant, while the 2H-tautomer is favored in the gas phase.[1] The tautomeric equilibrium is a critical consideration in drug design, as the different forms can exhibit distinct biological activities and physicochemical properties.

Tautomeric equilibrium between 1H- and 2H-tetrazole.

Quantitative Electronic Data

The electronic properties of the this compound nucleus can be quantified through various computational and experimental methods. The following tables summarize key electronic parameters.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Method |

| Natural Atomic Charges (e) | ||

| N1 | -0.368 | NBO (B3LYP/6-311++G(d,p)) |

| N2 | -0.115 | NBO (B3LYP/6-311++G(d,p)) |

| N3 | -0.115 | NBO (B3LYP/6-311++G(d,p)) |

| N4 | -0.287 | NBO (B3LYP/6-311++G(d,p)) |

| C5 | +0.225 | NBO (B3LYP/6-311++G(d,p)) |

| H (on N1) | +0.460 | NBO (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| N1-N2 | 1.354 | DFT (B3LYP/6-311++G(d,p)) |

| N2-N3 | 1.291 | DFT (B3LYP/6-311++G(d,p)) |

| N3-N4 | 1.354 | DFT (B3LYP/6-311++G(d,p)) |

| N4-C5 | 1.321 | DFT (B3LYP/6-311++G(d,p)) |

| C5-N1 | 1.345 | DFT (B3LYP/6-311++G(d,p)) |

| N1-H | 1.012 | DFT (B3LYP/6-311++G(d,p)) |

| Wiberg Bond Orders | ||

| N1-N2 | 1.15 | NBO (B3LYP/6-311++G(d,p)) |

| N2-N3 | 1.65 | NBO (B3LYP/6-311++G(d,p)) |

| N3-N4 | 1.15 | NBO (B3LYP/6-311++G(d,p)) |

| N4-C5 | 1.35 | NBO (B3LYP/6-311++G(d,p)) |

| C5-N1 | 1.25 | NBO (B3LYP/6-311++G(d,p)) |

Note: The specific values can vary slightly depending on the computational method and basis set used. The presented data is a representative example.

Acidity (pKa)

The this compound nucleus is notably acidic, with a pKa value comparable to that of carboxylic acids. This acidity is a cornerstone of its function as a carboxylic acid bioisostere. The negative charge of the resulting tetrazolate anion is delocalized over the four nitrogen atoms of the ring, leading to a stabilized conjugate base.

Table 2: Acidity of this compound and Comparison with Carboxylic Acid

| Compound | pKa |

| This compound | ~4.9 |

| Acetic Acid | ~4.76 |

| Benzoic Acid | ~4.2 |

The acidity of 5-substituted 1H-tetrazoles is significantly influenced by the electronic nature of the substituent at the C5 position. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa).

Bioisosterism with Carboxylic Acids

The this compound group is a widely recognized and successful bioisostere for the carboxylic acid moiety in drug design. This is due to several key similarities in their physicochemical properties:

-

Similar Acidity: As shown in Table 2, the pKa of this compound is very close to that of many carboxylic acids, meaning it will exist in its anionic (tetrazolate) form at physiological pH (7.4), similar to a carboxylate.

-

Similar Size and Shape: The tetrazole ring is planar and has a comparable size to the carboxylic acid group.

-

Hydrogen Bonding Capability: The tetrazolate anion can act as a hydrogen bond acceptor, mimicking the interactions of a carboxylate group with biological targets. However, the hydrogen bond environment around the tetrazolate extends further from the core of the molecule by about 1.2 Å compared to a carboxylate.[2][3]

Replacing a carboxylic acid with a this compound can offer several advantages in drug development, including improved metabolic stability, enhanced lipophilicity, and potentially altered binding interactions.

Bioisosteric relationship between carboxylic acid and this compound.

Substituent Effects

The electronic properties of the this compound ring are highly tunable through the introduction of substituents at the C5 position. The nature of these substituents—whether electron-donating (EDG) or electron-withdrawing (EWG)—can significantly alter the electron density distribution, aromaticity, acidity, and reactivity of the ring.

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, and halogens decrease the electron density on the tetrazole ring, increase its acidity (lower pKa), and can influence its reactivity in chemical transformations.

-

Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, and alkyl groups increase the electron density on the ring, decrease its acidity (higher pKa), and can affect its interaction with biological targets.

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on a reaction center. Hammett constants (σ) for various substituents on a phenyl ring are well-established and can be used to predict the electronic influence on an attached tetrazole ring.

Influence of substituents on the electronic properties of the this compound ring.

Table 3: Hammett Substituent Constants (σ) for Common Substituents on a Phenyl Ring [4][5]

| Substituent | σmeta | σpara |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

| -OH | 0.12 | -0.37 |

| -NH₂ | -0.16 | -0.66 |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -CN | 0.56 | 0.66 |

| -NO₂ | 0.71 | 0.78 |

| -COOH | 0.37 | 0.45 |

Experimental Protocols

Synthesis of 5-Phenyl-1H-tetrazole from Benzonitrile[1][6]

This protocol describes a common method for the synthesis of a 5-substituted this compound.

Materials:

-

Sodium azide (B81097) (NaN₃)

-

Cupric sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or other suitable catalyst

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Hydrochloric acid (HCl), 4 M solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a solution of benzonitrile (1 mmol, 0.103 g) in DMSO (2 mL) in a round-bottom flask, add sodium azide (1 mmol, 0.065 g) and cupric sulfate pentahydrate (2 mol%, 0.005 g).

-

Stir the mixture at room temperature for a few minutes.

-

Heat the reaction mixture to 140 °C and maintain this temperature for 1 hour.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add 10 mL of 4 M HCl to the reaction mixture, followed by 10 mL of EtOAc.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer twice with 10 mL of distilled water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude solid product, 5-phenyl-1H-tetrazole.

-

The crude product can be further purified by recrystallization.

Determination of pKa by Potentiometric Titration[7][8]

This protocol outlines the determination of the acid dissociation constant (pKa) of a tetrazole derivative using a potentiometer.

Materials and Equipment:

-

Potentiometer (pH meter) with a combination pH electrode

-

Burette (10 or 25 mL)

-

Magnetic stirrer and stir bar

-

Beaker (50 or 100 mL)

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl)

-

The tetrazole compound to be analyzed

-

Deionized water

-

Nitrogen gas source

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh a known amount of the tetrazole compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 1 mM).

-

Titration Setup:

-

Place a 20 mL aliquot of the sample solution in a beaker with a magnetic stir bar.

-

Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., to a final concentration of 0.15 M).

-

Purge the solution with nitrogen gas for about 10 minutes to remove dissolved carbon dioxide.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

-

-

Titration:

-

If the tetrazole is acidic, make the initial solution acidic (pH 1.8-2.0) by adding a small amount of 0.1 M HCl.

-

Begin the titration by adding the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.1 or 0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH reaches approximately 12-12.5.

-

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

-

Computational Workflow for Electronic Property Analysis

The following diagram illustrates a typical workflow for the computational analysis of the electronic properties of a this compound derivative using DFT and NBO methods.

Computational workflow for analyzing tetrazole electronic properties.

This guide provides a foundational understanding of the key electronic properties of the this compound nucleus, essential for its application in medicinal chemistry and drug design. The interplay of aromaticity, electron distribution, acidity, and substituent effects governs its behavior and biological function, making it a versatile and valuable heterocyclic system for the development of novel therapeutics.

References

Introduction to the Aromaticity of 1H-Tetrazole

An In-depth Technical Guide on the Aromaticity of the 1H-Tetrazole Ring System

For Researchers, Scientists, and Drug Development Professionals

The this compound ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is a crucial scaffold in medicinal chemistry and materials science. Its prevalence in pharmaceuticals is partly attributed to its role as a bioisostere for the carboxylic acid group. A fundamental property governing the stability and reactivity of this ring system is its aromaticity. Aromatic compounds are cyclic, planar molecules with a continuous system of overlapping p-orbitals containing a specific number of delocalized π-electrons, typically adhering to Hückel's rule (4n+2 π-electrons). The this compound ring, with its six π-electrons (one from each of the two double-bonded nitrogens and the carbon, and a lone pair from one of the single-bonded nitrogens), fits this criterion, leading to significant thermodynamic stability.[1] This guide provides a comprehensive technical overview of the aromatic character of the this compound ring system, focusing on theoretical and experimental evidence.

Theoretical Evaluation of Aromaticity

Computational chemistry provides powerful tools to quantify the aromaticity of molecules. The most common descriptors are based on magnetic, geometric, and energetic criteria.

Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It is calculated as the negative of the magnetic shielding at a specific point in space, typically at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of anti-aromaticity.

Table 1: Representative Calculated NICS Values for Substituted Tetrazoles

| Compound | NICS(0)zz (ppm) | NICS(1)zz (ppm) | Computational Method |

| 5-amino-1H-tetrazole | -17.0 | -12.5 | B3LYP/6-311++G |

| 5-carboxyl-1H-tetrazole | -18.5 | -14.0 | B3LYP/6-311++G |

| 2-methyl-5-carboxyl-tetrazole | -18.0 | -13.5 | B3LYP/6-311++G** |

| Note: The zz component of the NICS tensor is often considered a better descriptor of π-aromaticity. Data adapted from theoretical studies on substituted tetrazoles.[2] |

Geometric Criteria: Harmonic Oscillator Model of Aromaticity (HOMA)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies aromaticity based on the degree of bond length equalization in a cyclic system. A HOMA value of 1 indicates a fully aromatic system with optimal bond lengths, while a value of 0 corresponds to a non-aromatic system. Negative values can indicate anti-aromaticity.

The HOMA index is calculated using the following formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)^2] where n is the number of bonds in the ring, α is a normalization constant, R_opt is the optimal bond length for a given bond type, and R_i is the actual bond length.

While a specific HOMA value for the parent this compound from multiple experimental sources is not readily compiled, computational studies on C-substituted tetrazoles show HOMA values that correspond to a certain degree of aromaticity.[4] The 2H-tautomer generally exhibits a slightly higher HOMA value than the 1H-tautomer, suggesting greater aromatic character.[4]

Table 2: Experimental Bond Lengths of this compound from X-ray Crystallography

| Bond | Bond Length (Å) |

| N1-N2 | 1.353 |

| N2-N3 | 1.299 |

| N3-N4 | 1.353 |

| N4-C5 | 1.321 |

| C5-N1 | 1.321 |

| Data extracted from crystallographic studies of this compound.[5] |

Energetic Criteria: Aromatic Stabilization Energy (ASE)

Aromatic Stabilization Energy (ASE) quantifies the extra stability of an aromatic compound compared to a hypothetical non-aromatic analogue. It is typically calculated using isodesmic or homodesmotic reactions in computational studies. A higher ASE value indicates greater aromatic stabilization. The delocalization energy of the tetrazole ring has been reported to be 209 kJ/mol.[1]

Experimental Evidence of Aromaticity

Experimental techniques provide crucial validation for the theoretical predictions of aromaticity.

NMR Spectroscopy

In ¹H NMR spectroscopy, the chemical shift of protons attached to an aromatic ring is influenced by the ring current. Protons outside the ring in an aromatic system are deshielded and resonate at a higher chemical shift (downfield). The proton at the C5 position of the this compound ring typically appears at a downfield chemical shift, consistent with an aromatic structure.

Table 3: ¹H NMR Chemical Shifts of the C5-H Proton of this compound in Various Solvents

| Solvent | Chemical Shift (δ, ppm) |

| DMSO-d₆ | ~9.45 |

| Acetone-d₆ | ~8.84 |

| CDCl₃ | ~8.50 |

| Note: Chemical shifts can vary slightly depending on the concentration and temperature. Data compiled from various sources.[6][7][8] |

X-ray Crystallography

X-ray diffraction studies on crystalline this compound provide precise measurements of bond lengths and angles. In an aromatic system, the bond lengths are expected to be intermediate between those of typical single and double bonds, indicating electron delocalization. The bond lengths within the this compound ring, as shown in Table 2, support the presence of a delocalized π-system.[5] The ring is also found to be essentially planar, a prerequisite for aromaticity.[9]

Methodologies

Experimental Protocols

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy A typical experimental setup for acquiring ¹H NMR spectra of this compound involves dissolving a few milligrams of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) containing a small amount of a reference standard like tetramethylsilane (B1202638) (TMS). The solution is then placed in an NMR tube and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher).[10] The chemical shifts are reported in parts per million (ppm) relative to the TMS signal. For enhanced sensitivity and resolution, techniques like multinuclear NMR (¹³C, ¹⁵N) can also be employed.[11]

4.1.2. Single-Crystal X-ray Diffraction The experimental setup for single-crystal X-ray diffraction involves mounting a suitable single crystal of this compound on a goniometer.[12] The crystal is then irradiated with a monochromatic X-ray beam.[12] The diffracted X-rays are collected by a detector, and the resulting diffraction pattern is used to determine the electron density map of the molecule, from which the precise atomic positions and, consequently, bond lengths and angles can be calculated.[13][14]

Computational Protocols

4.2.1. NICS Calculation NICS values are typically calculated using density functional theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[15] The calculation is performed using quantum chemistry software packages like Gaussian.[16] A "ghost" atom (Bq) is placed at the geometric center of the tetrazole ring (for NICS(0)) or at a specified distance above it (e.g., 1 Å for NICS(1)). An NMR calculation is then performed, and the negative of the computed isotropic magnetic shielding value for the ghost atom gives the NICS value.[16]

4.2.2. HOMA Index Calculation The HOMA index is calculated from the bond lengths obtained from either experimental X-ray diffraction data or from a geometry optimization calculation using a reliable computational method (e.g., DFT). The formula requires the optimized bond lengths of the ring, the number of bonds, and standard reference bond lengths for single and double bonds of the specific types present in the ring.

4.2.3. Aromatic Stabilization Energy (ASE) Calculation ASE is calculated as the energy difference in a balanced chemical equation where the number of each type of bond is conserved. Isodesmic and homodesmotic reactions are designed for this purpose. The energies of all species in the reaction are calculated at a high level of theory (e.g., DFT or ab initio methods), and the ASE is determined from the reaction enthalpy.

Visualizations

Caption: Logical relationship between the concept of aromaticity and its quantitative assessment criteria.

Caption: Workflow for the experimental determination of this compound aromaticity.

Caption: Workflow for the computational assessment of this compound aromaticity.

Conclusion

The aromaticity of the this compound ring system is a well-established concept supported by a confluence of theoretical and experimental evidence. Computationally, magnetic criteria such as NICS consistently indicate the presence of a diatropic ring current, geometric indices like HOMA show a high degree of bond length equalization, and energetic calculations reveal significant aromatic stabilization energy. These theoretical findings are corroborated by experimental data, where the downfield ¹H NMR chemical shift of the C5-proton and the intermediate bond lengths observed in X-ray crystallography are characteristic features of an aromatic system. Understanding the aromatic nature of the this compound ring is paramount for predicting its chemical behavior and for the rational design of novel pharmaceuticals and energetic materials.

References

- 1. Tetrazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. What is the HOMA index - a test of insulin resistance [fittproteam.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Tetrazole(288-94-8) 1H NMR [m.chemicalbook.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. rsc.org [rsc.org]

- 11. Nitrogen-rich salts based on 5-hydrazino-1H-tetrazole: a new family of high-density energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 12. Student Question : What are the key components of an experimental setup for X-ray diffraction? | Physics | QuickTakes [quicktakes.io]

- 13. youtube.com [youtube.com]